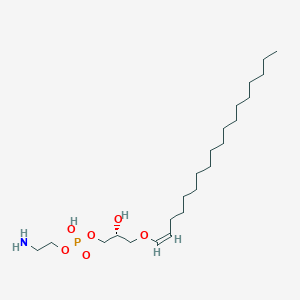

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine

Übersicht

Beschreibung

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine is a type of plasmalogen, which are a class of phospholipids found in cell membranes. These compounds are characterized by the presence of a vinyl ether bond at the sn-1 position of the glycerol backbone. Plasmalogens play crucial roles in various biological processes, including membrane structure and function, antioxidative defense, and cell signaling .

Wirkmechanismus

Target of Action

It is known that this compound is a type of phosphatidylethanolamine (pe), a class of glycerophospholipids . PEs are crucial components of biological membranes and play a role in membrane fusion and cell signaling .

Mode of Action

As a phosphatidylethanolamine, it likely interacts with its targets by integrating into cellular membranes, influencing their biophysical properties, and potentially participating in signaling pathways .

Biochemical Pathways

PE(P-18:0/0:0) is involved in the metabolism of glycerophospholipids . It consists of one chain of plasmalogen 18:0 at the C-1 position . The plasmalogen 18:0 moiety is derived from animal fats, liver, and kidney .

Pharmacokinetics

As a lipid compound, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted through the biliary system .

Result of Action

The molecular and cellular effects of PE(P-18:0/0:0) are likely related to its role as a component of cellular membranes and its potential involvement in signaling pathways . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PE(P-18:0/0:0). Factors such as diet, which affects the availability of precursors for PE synthesis, and overall health status, which can influence lipid metabolism, may play a role .

Biochemische Analyse

Biochemical Properties

PE(P-18:0/0:0) interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the process of lipid metabolism . The nature of these interactions is complex and often involves the formation of molecular complexes that facilitate biochemical reactions .

Cellular Effects

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been implicated in the regulation of phospholipid homeostasis, which is essential for maintaining the proper function and survival of cells .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex and involves a variety of interactions with biomolecules. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels

Vorbereitungsmethoden

The synthesis of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine typically involves the following steps:

Vinyl Ether Formation: The vinyl ether bond is introduced at the sn-1 position of the glycerol backbone. This can be achieved through the reaction of an aldehyde with a phosphatidylethanolamine derivative under acidic conditions.

Acylation: The sn-2 position is acylated with a fatty acid, such as oleic acid, using standard esterification reactions.

Phosphorylation: The sn-3 position is phosphorylated to introduce the phosphoethanolamine group.

Industrial production methods often involve enzymatic processes to ensure high specificity and yield. Enzymes such as desaturases and acyltransferases are used to introduce the necessary functional groups at specific positions on the glycerol backbone .

Analyse Chemischer Reaktionen

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: The vinyl ether bond at the sn-1 position is susceptible to oxidation, leading to the formation of aldehydes and other reactive oxygen species.

Hydrolysis: The ester bond at the sn-2 position can be hydrolyzed by phospholipases, releasing free fatty acids and lysophospholipids.

Isomerization: The compound can undergo cis-trans isomerization under free radical conditions, affecting its biological activity.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), hydrolytic enzymes (e.g., phospholipase A2), and radical initiators (e.g., Fenton reagents). Major products formed from these reactions include aldehydes, free fatty acids, and lysophospholipids .

Wissenschaftliche Forschungsanwendungen

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine has several scientific research applications:

Biomarker Development: Due to its susceptibility to oxidative stress, it is used as a biomarker for oxidative damage in biological membranes.

Lipidomics: It serves as a standard in lipidomics studies to analyze the composition and function of cellular membranes.

Antioxidant Defense: It plays a role in protecting cells from oxidative damage by scavenging reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

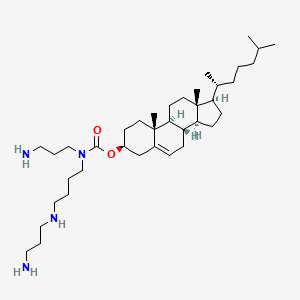

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine can be compared with other plasmalogens, such as:

1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphocholine: This compound has a similar structure but contains an arachidonoyl group at the sn-2 position, which affects its biological activity and function.

1-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine: This compound has an oleoyl group at the sn-2 position and is used in lipidomics studies.

1-(1Z-octadecenyl)-sn-glycero-3-phosphate: This compound lacks the phosphoethanolamine group at the sn-3 position and is used as an intermediate in the synthesis of other plasmalogens.

The uniqueness of this compound lies in its specific structure, which provides resistance to oxidative damage and plays a crucial role in membrane stability and function.

Eigenschaften

IUPAC Name |

2-aminoethyl [(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24/h17,19,23,25H,2-16,18,20-22,24H2,1H3,(H,26,27)/b19-17-/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACDZDULGKPXHT-HIVNOOBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174062-73-8 | |

| Record name | LysoPE(P-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)

![N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea](/img/structure/B6595063.png)